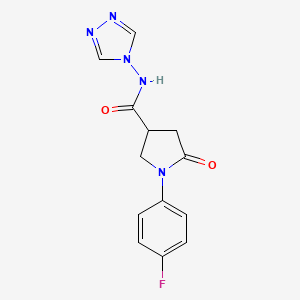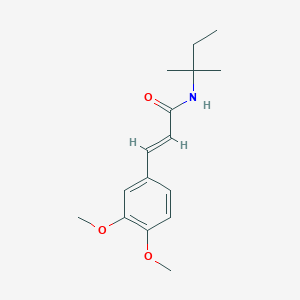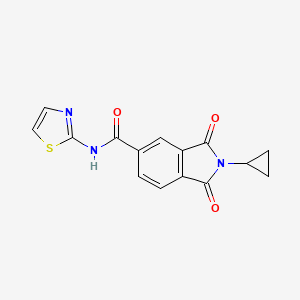![molecular formula C21H21N3O5 B11010740 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11010740.png)
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further linked to an acetyl group and two glycine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine typically involves multiple steps. One common route starts with the preparation of 5-(benzyloxy)indole, which is then acetylated to form 1-[5-(benzyloxy)-1H-indol-3-yl]ethanone . This intermediate is then reacted with glycine derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the indole ring can produce dihydroindole compounds .
Scientific Research Applications
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity . The glycine residues may play a role in facilitating the compound’s transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[5-(benzyloxy)-1H-indol-3-yl]ethanone: This compound shares the benzyloxyindole core structure but lacks the glycine residues.
5-Benzyloxyindole-3-carboxaldehyde: Similar in structure but contains an aldehyde group instead of the acetyl and glycine groups.
Uniqueness
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is unique due to the presence of both the benzyloxyindole core and the glycine residues. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[[2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(23-12-21(27)28)11-22-20(26)13-24-9-8-16-10-17(6-7-18(16)24)29-14-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,22,26)(H,23,25)(H,27,28) |
InChI Key |
XNRTYZZLGGDDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-indazol-3-yl)-4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11010660.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-isoleucine](/img/structure/B11010661.png)

![N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B11010670.png)
![[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11010686.png)
![N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11010694.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11010696.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11010710.png)
![ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010715.png)


![N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010721.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11010727.png)

